molecular formula C20H22N2O3S B2636495 N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-26-2

N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2636495
CAS RN: 896358-26-2
M. Wt: 370.47
InChI Key: NXRNRWZIFGKFRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a sulfonamide group attached to a hexahydropyrido[3,2,1-ij]quinoline ring, which itself is substituted with a 2,6-dimethylphenyl group.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of quinoline clubbed with sulfonamide moiety show promising antimicrobial properties. A study synthesized new compounds to serve as antimicrobial agents, demonstrating significant activity against Gram-positive bacteria, highlighting the potential of these compounds in combating microbial infections (Biointerface Research in Applied Chemistry, 2019).

Anticancer and Antitumor Activity

Quinoline sulfonamide derivatives have been synthesized and evaluated for their potential as tubulin polymerization inhibitors, showing inhibitory effects on the proliferation of cancer cell lines. This suggests their application as a new class of anticancer agents, with specific derivatives exhibiting strong anticancer activities (Molecules, 2022).

Chemical Synthesis and Drug Development

The synthesis of quinoxaline derivatives, involving quinolines, has been reported to utilize dimethyl sulfoxide in a novel, efficient, and green method, opening avenues for the development of N-heterocycle-fused quinoxalines and other related compounds. This method provides moderate to excellent yields, showcasing the versatility of quinoline derivatives in synthesizing complex molecules (The Journal of Organic Chemistry, 2017).

Hybrid Compound Development

Sulfonamide-based hybrid compounds, incorporating pharmaceutical active scaffolds like quinoline, have been explored for various pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor activities. The review on two-component sulfonamide hybrids emphasizes the significance of these compounds in medicinal chemistry, offering insights into designing and developing potent hybrid agents (Current Medicinal Chemistry, 2022).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-5-3-6-14(2)19(13)21-26(24,25)17-11-15-7-4-10-22-18(23)9-8-16(12-17)20(15)22/h3,5-6,11-12,21H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRNRWZIFGKFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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